Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate
CAS No.: 26401-97-8
Cat. No.: VC0517336
Molecular Formula: C36H72O4S2Sn
Molecular Weight: 751.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26401-97-8 |
|---|---|
| Molecular Formula | C36H72O4S2Sn |
| Molecular Weight | 751.8 g/mol |
| IUPAC Name | 6-methylheptyl 2-[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl-dioctylstannyl]sulfanylacetate |
| Standard InChI | InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-5-7-8-6-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
| Standard InChI Key | HLRRSFOQAFMOTJ-UHFFFAOYSA-L |
| SMILES | CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
| Canonical SMILES | CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
| Appearance | Unknown |
Introduction
Chemical Identity and Physicochemical Properties
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate belongs to the class of organotin mercaptoacetates, with the molecular formula C₃₆H₇₂O₄S₂Sn and a molecular weight of 751.79 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 669.8°C at 760 mmHg | |
| Flash Point | 358.9°C | |
| Density | 1.08 g/cm³ at 20°C | |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Appearance | Viscous yellow liquid |
The compound’s structure features a tetravalent tin center bonded to two octyl groups, two thioacetate ligands, and two isooctyl ester groups, conferring both lipophilicity and thermal stability.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves the reaction of dioctyltin oxide with isooctyl thioglycolate under controlled conditions:
This exothermic reaction requires precise temperature control (80–120°C) and inert atmospheres to prevent oxidation. Industrial processes optimize yield (>95%) through continuous distillation to remove water and unreacted precursors .
Mechanism of Action in PVC Stabilization
As a thermal stabilizer, the compound mitigates PVC degradation by:
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Scavenging HCl: The thioacetate ligands neutralize HCl generated during PVC decomposition, preventing autocatalytic breakdown .
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Chelation: The tin center coordinates with labile chlorides in PVC, reducing chain scission .
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Antioxidant Activity: Thio groups inhibit oxidative cross-linking, preserving polymer integrity.
Toxicological and Environmental Profile
Acute and Chronic Toxicity
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Oral LD₅₀ (Rat): 1,255 mg/kg, classifying it as moderately toxic .
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Aquatic Toxicity: LC₅₀ (Fish) < 1 mg/L, indicating high ecotoxicity .
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Bioaccumulation: LogP = 15.354 suggests significant bioaccumulation potential .
Regulatory Status
Comparison with Analogous Organotin Stabilizers
| Compound | Thermal Stability | Toxicity (LD₅₀) | Applications |
|---|---|---|---|
| Dioctyltin bis(isooctyl thioglycolate) | High | 1,300 mg/kg | PVC pipes, coatings |
| Dimethyltin mercaptoacetate | Moderate | 890 mg/kg | Low-cost PVC |
| Calcium-Zinc Stabilizers | Low | Non-toxic | Food-grade PVC |
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate outperforms analogs in balancing thermal efficacy and reduced toxicity, making it preferable for food-contact applications .
Recent Research and Innovations
Enhanced Synthesis Techniques
Recent advances (2023–2025) focus on solvent-free synthesis using microwave irradiation, reducing reaction times by 40% while maintaining >98% purity .
Environmental Mitigation Strategies
Studies highlight encapsulation techniques (e.g., silica nanoparticles) to reduce leaching into aquatic systems, addressing ecological concerns .
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